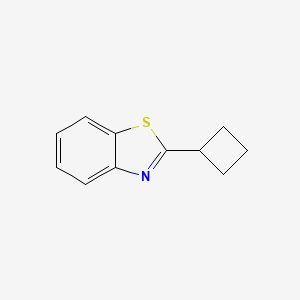

2-Cyclobutyl-1,3-benzothiazole

Descripción general

Descripción

2-Cyclobutyl-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring substituted with a cyclobutyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutyl-1,3-benzothiazole typically involves the cyclization of 2-aminothiophenol with cyclobutanone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzothiazole ring .

Industrial Production Methods: Industrial production methods for this compound often involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that promote efficient cyclization is also common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: 2-Cyclobutyl-1,3-benzothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzothiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrobenzothiazoles.

Substitution: Halogenated or nitro-substituted benzothiazoles.

Aplicaciones Científicas De Investigación

Histamine-3 Receptor Modulation

One of the prominent applications of 2-Cyclobutyl-1,3-benzothiazole is its role as a ligand for histamine-3 receptors. Compounds derived from this structure have demonstrated potential in treating neurological disorders, including cognitive impairments and memory-related conditions. The modulation of histamine-3 receptors can influence various physiological processes, including cognition, cardiovascular function, and glucose regulation .

Anticonvulsant Activity

Research has indicated that derivatives of 1,3-benzothiazole scaffolds exhibit anticonvulsant properties. Studies have shown that modifications to the benzothiazole structure can enhance its efficacy as an anticonvulsant agent. For instance, specific derivatives demonstrated significant protective effects in animal models at low dosages without notable toxicity .

Antimicrobial Activity

The benzothiazole framework has been linked to various antimicrobial activities. Compounds containing this moiety have been evaluated for their efficacy against different bacterial strains and fungi. Notably, some derivatives showed promising results against multidrug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentration values indicating potent activity .

Antitubercular Activity

Several studies have highlighted the antitubercular properties of benzothiazole derivatives. For example, compounds synthesized with a thiourea and 1,3-benzothiazole backbone exhibited significant activity against M. tuberculosis strains, suggesting their potential as new therapeutic agents for tuberculosis treatment .

Antioxidant and Anti-inflammatory Effects

Recent research has also focused on the antioxidant and anti-inflammatory activities of benzothiazole derivatives. These compounds have shown the ability to scavenge free radicals and reduce inflammation markers in various biological systems, which could be beneficial in treating oxidative stress-related diseases .

Case Study: Anticonvulsant Derivatives

A study conducted by Siddiqui et al. synthesized several benzothiazole derivatives and evaluated their anticonvulsant effects using the maximal electroshock (MES) method. Two specific compounds demonstrated 100% protection against seizures at doses as low as 30 mg/kg without causing neurotoxicity .

Case Study: Antitubercular Activity

In another study focused on combating tuberculosis, researchers synthesized novel compounds incorporating the benzothiazole structure and tested them against M. tuberculosis. The most promising candidates exhibited MIC values significantly lower than those of existing treatments, highlighting their potential for further development .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 2-Cyclobutyl-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparación Con Compuestos Similares

1,3-Benzothiazole: The parent compound without the cyclobutyl substitution.

2-Phenyl-1,3-benzothiazole: A similar compound with a phenyl group instead of a cyclobutyl group.

2-Methyl-1,3-benzothiazole: A benzothiazole derivative with a methyl group.

Uniqueness: 2-Cyclobutyl-1,3-benzothiazole is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity and interactions with other molecules, making it a valuable scaffold in drug design and materials science .

Actividad Biológica

2-Cyclobutyl-1,3-benzothiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

1. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with cyclobutyl halides. Various characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compounds. For instance, one study synthesized N-cyclobutyl-1,3-benzothiazole-6-carboxamide through the reaction of 6-amino-1,3-benzothiazole-2-carboxylic acid with cyclobutyl bromide, followed by purification and characterization using spectroscopic techniques.

2.1 Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. In vitro experiments have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example:

- Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (non-small cell lung cancer), and H1299.

- Mechanism of Action : The compound was found to promote apoptosis and induce cell cycle arrest in these cancer cells. It also inhibited critical signaling pathways such as AKT and ERK, which are often activated in cancer progression .

2.2 Anti-inflammatory Activity

Benzothiazole derivatives have shown promising anti-inflammatory properties. In one study, compounds were evaluated for their ability to reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. The results indicated that this compound could significantly lower these cytokine levels, suggesting its potential use in treating inflammatory conditions .

2.3 Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. It has exhibited moderate antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. For instance:

| Compound | Microorganism | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate antibacterial |

| Escherichia coli | Moderate antibacterial |

This antimicrobial activity indicates potential applications in treating bacterial infections .

3. Structure-Activity Relationship (SAR)

The biological activity of benzothiazoles is often influenced by their chemical structure. Modifications to the benzothiazole nucleus can enhance its therapeutic efficacy:

- Substituents : The presence of electronegative atoms (e.g., Cl or Br) at specific positions on the benzothiazole ring has been shown to enhance lipophilicity and cytotoxicity against cancer cells.

- Linker Length : Increasing the length of the linker between benzothiazole and other functional groups can improve binding affinity to biological targets .

4. Case Studies

A recent case study focused on a novel derivative of benzothiazole that demonstrated dual anticancer and anti-inflammatory activities. This compound was screened against several cancer cell lines and showed significant inhibition of cell proliferation while also reducing inflammatory markers in vitro . The findings suggest that modifications to the benzothiazole structure can yield compounds with multifaceted therapeutic effects.

5. Conclusion

The biological activity of this compound presents a promising avenue for further research in medicinal chemistry. Its demonstrated anticancer, anti-inflammatory, and antimicrobial properties highlight its potential as a versatile therapeutic agent. Ongoing studies will likely continue to explore its mechanisms of action and optimize its efficacy for clinical applications.

Propiedades

IUPAC Name |

2-cyclobutyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS/c1-2-7-10-9(6-1)12-11(13-10)8-4-3-5-8/h1-2,6-8H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVSGZYYDRMSJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.